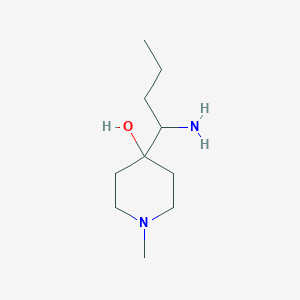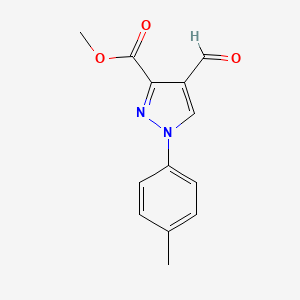![molecular formula C10H15BrN2S B13300914 N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of heterocyclic amines. It features a brominated thiophene ring attached to a pyrrolidine moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
- (5-bromothiophen-2-yl)methylamine
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to the presence of both a brominated thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H15BrN2S |
|---|---|
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15BrN2S/c1-13-5-4-8(7-13)12-6-9-2-3-10(11)14-9/h2-3,8,12H,4-7H2,1H3 |
Clave InChI |
HSHJNSIESSSRFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)NCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


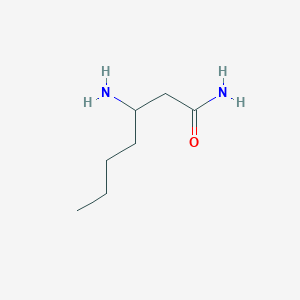
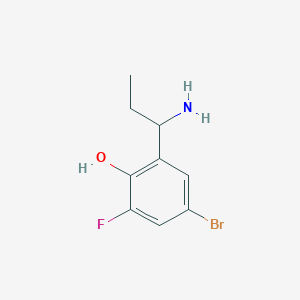

amine](/img/structure/B13300865.png)
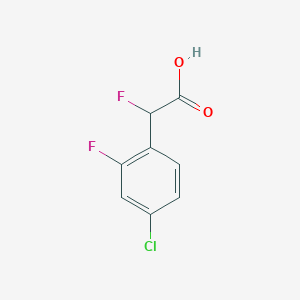
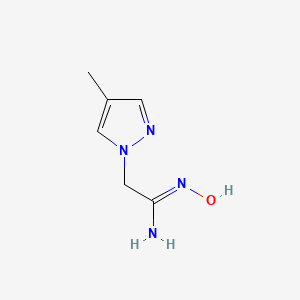

![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
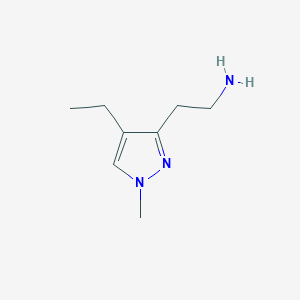
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
